2'-TBDMS-Ac-rC

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

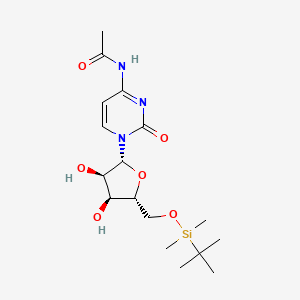

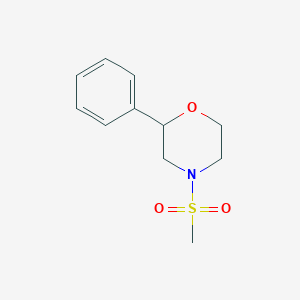

“2’-TBDMS-Ac-rC” is a type of phosphoramidite that belongs to the 2′O-TBDMS RNA Phosphoramidites . It is used in the synthesis of RNA and related derivatives .

Synthesis Analysis

The synthesis of “2’-TBDMS-Ac-rC” is performed using standard β-cyanoethyl phosphoramidite chemistry . The process involves the use of tert-butyldimethylsilyl (TBDMS) protection of the ribose 2′-hydroxyl group . The synthesis is designed for oligonucleotide manufacturers requiring highly defined impurity profiles and strictly controlled processes . The manufacturing processes developed at Thermo Fisher Scientific (Milwaukee) produce no detectable 2’ phosphoramidite impurity from the final product .

Chemical Reactions Analysis

The 2’ phosphoramidite can form during the phosphitylation reaction by migration of 2’-TBDMS group in the protected nucleoside from 2’ to 3’ position . This migration would allow for phosphitylation of the free 2’ position resulting in the formation of unnatural 2’-5’ internucleotide linkage when incorporated into an oligonucleotide .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2’-TBDMS-Ac-rC” include a molecular weight of 399.51400 . It has a molecular formula of C17H29N3O6Si . Unfortunately, specific information about its boiling point, melting point, and density was not found.

Mechanism of Action

The mechanism of action of “2’-TBDMS-Ac-rC” involves the formation of the 2’ phosphoramidite during the phosphitylation reaction by migration of 2’-TBDMS group in the protected nucleoside from 2’ to 3’ position . This migration allows for phosphitylation of the free 2’ position, resulting in the formation of an unnatural 2’-5’ internucleotide linkage when incorporated into an oligonucleotide .

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of fire, use CO2, dry chemical, or foam for extinction .

Future Directions

The future directions of “2’-TBDMS-Ac-rC” could involve further improvements in the coupling efficiency and suppression of side reactions during RNA synthesis cycles . The increased demand for long-length RNA oligomers to be commercially supplied prompts several research groups to restart the study on the chemical synthesis of RNA using the latest organic chemistry .

properties

IUPAC Name |

N-[1-[(2R,3R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N3O6Si/c1-10(21)18-12-7-8-20(16(24)19-12)15-14(23)13(22)11(26-15)9-25-27(5,6)17(2,3)4/h7-8,11,13-15,22-23H,9H2,1-6H3,(H,18,19,21,24)/t11-,13-,14-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZROKQICURVJD-NMFUWQPSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO[Si](C)(C)C(C)(C)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO[Si](C)(C)C(C)(C)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N3O6Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Chlorophenyl)acetyl]-2-methylmorpholine](/img/structure/B1180646.png)

![[3-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] 11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1180650.png)